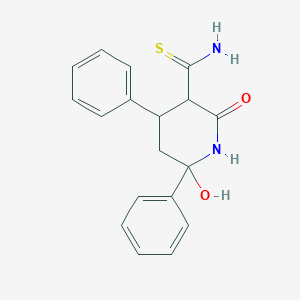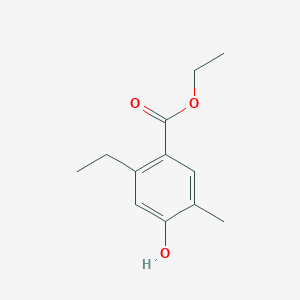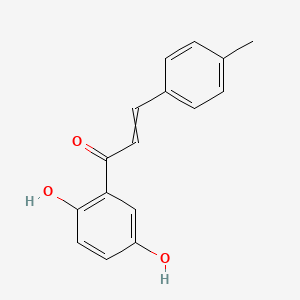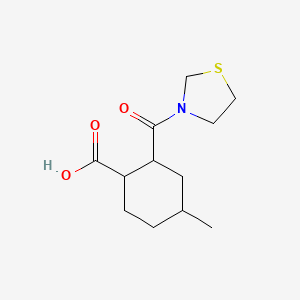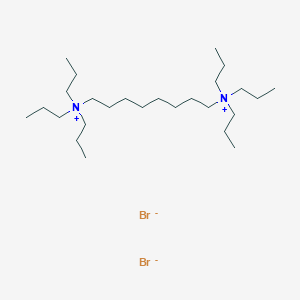
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six propyl groups attached to an octane backbone, with two aminium groups at the 1 and 8 positions, each paired with a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide typically involves the following steps:
Formation of the Octane Backbone: The initial step involves the preparation of the octane backbone through a series of alkylation reactions.
Introduction of Propyl Groups: Propyl groups are introduced via nucleophilic substitution reactions, where appropriate leaving groups are replaced by propyl groups.
Formation of Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the aminium compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the aminium groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-), cyanide ions (CN^-), or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-dione.
Reduction: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-diamine.
Substitution: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) derivatives with different anions.
Scientific Research Applications
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aminium groups can form ionic bonds with negatively charged sites on target molecules, leading to inhibition or activation of biological pathways. The propyl groups may enhance the compound’s lipophilicity, facilitating its penetration into cells.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexamethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexaethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is unique due to its specific propyl group substitutions, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
106327-24-6 |
|---|---|
Molecular Formula |
C26H58Br2N2 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
tripropyl-[8-(tripropylazaniumyl)octyl]azanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-19-27(20-8-2,21-9-3)25-17-15-13-14-16-18-26-28(22-10-4,23-11-5)24-12-6;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KLGKSFXSPMMQQZ-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
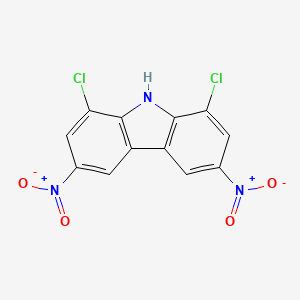
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
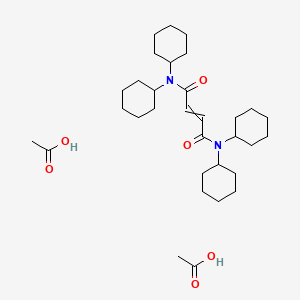
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)

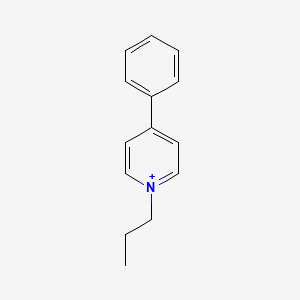
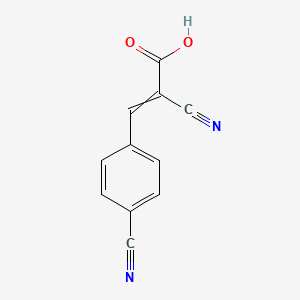
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
